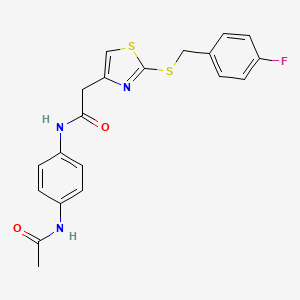

N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide

Description

N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide is a synthetic small molecule featuring a thiazole core substituted with a (4-fluorobenzyl)thio group at position 2 and an acetamide-linked 4-acetamidophenyl moiety at position 4. The 4-fluorobenzylthio group enhances lipophilicity and may influence target binding, while the 4-acetamidophenyl moiety contributes to hydrogen-bonding interactions, critical for biological activity .

Properties

IUPAC Name |

N-(4-acetamidophenyl)-2-[2-[(4-fluorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FN3O2S2/c1-13(25)22-16-6-8-17(9-7-16)23-19(26)10-18-12-28-20(24-18)27-11-14-2-4-15(21)5-3-14/h2-9,12H,10-11H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCCIOICXHVGRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetamidophenyl)-2-(2-((4-fluorobenzyl)thio)thiazol-4-yl)acetamide, with CAS number 941937-20-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H21FN4O3S2

- Molecular Weight : 472.6 g/mol

The structure features a thiazole ring, an acetamide group, and a fluorobenzyl moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H21FN4O3S2 |

| Molecular Weight | 472.6 g/mol |

| CAS Number | 941937-20-8 |

Anticancer Activity

Recent studies have highlighted the compound's significant anticancer properties. Research indicates that it exhibits potent cytotoxic effects against various cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound from a related series showed high in vitro potency and induced cell death through apoptosis and autophagy mechanisms .

Mechanisms of Action

- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, contributing to tumor reduction.

- Autophagy Activation : It also promotes autophagy, a process that helps cells recycle components and can lead to cell death in cancerous cells.

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the thiazole ring and substituents on the phenyl groups significantly influence biological activity. For instance, the presence of electron-donating groups enhances the anticancer efficacy .

Case Studies

- In Vitro Studies : A study evaluated the compound's effects on sensitive and resistant cancer cell lines. It demonstrated an IC50 value of less than 5 µM against several lines, indicating strong anticancer activity .

- In Vivo Efficacy : In mouse xenograft models (A375), treatment with the compound resulted in a significant reduction in tumor size compared to control groups .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Activity : The 4-fluorophenyl group in compound 8 results in lower antitumor activity (MGI% = 7%) compared to the 4-chlorophenyl analog (compound 7, MGI% = 47%), highlighting the importance of electron-withdrawing substituents. Similarly, in hCA inhibition, the 4-fluorophenyl group (compound 12) outperforms the 4-fluorobenzyl group (compound 18), suggesting steric or electronic preferences in enzyme binding .

- Thioether vs. Sulfonamide Linkers : Compounds with thioether linkages (e.g., target compound) may exhibit enhanced membrane permeability compared to sulfonamide derivatives (e.g., CAS 922046-49-9 ), though specific data are lacking.

Enzyme Inhibition

- Carbonic Anhydrase (hCA) Inhibition: The acetamide group’s substitution pattern significantly impacts activity. For instance, N-acetamide derivatives (e.g., compound 11, KI = 726.4 nM) show stronger hCA I inhibition than bulkier N-propanamide analogs (KI = 3628 nM) .

Antitumor Activity

- Quinazolinone-Thioacetamides: Activity correlates with substituent electronegativity; chloro-substituted derivatives (e.g., compound 7) outperform fluoro-substituted ones (e.g., compound 8) . The target compound’s 4-fluorobenzylthio group may balance lipophilicity and electronic effects, though empirical data are needed.

Antimicrobial Activity

- Thiazole-Acetamides : Derivatives with halogenated aryl groups (e.g., 107k, MIC = 6.25 µg/mL) exhibit potent antibacterial activity, likely due to enhanced membrane interaction . The target compound’s 4-fluorobenzylthio group may similarly improve antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.